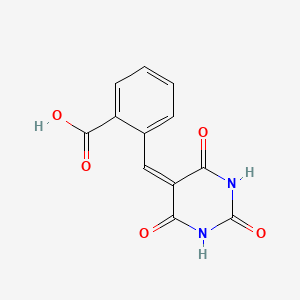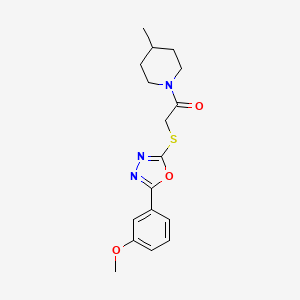
N1-(2,2-dimethoxyethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of oxalamides and their derivatives, including N1-(2,2-dimethoxyethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, encompasses a wide range of applications in medicinal chemistry and material science due to their unique chemical and physical properties. These compounds serve as crucial intermediates in the synthesis of various biologically active molecules and materials with novel properties.
Synthesis Analysis
The synthesis of complex oxalamide derivatives often involves multiple steps, including the formation of oxazolidinone rings and subsequent functionalization. For instance, oxazolidin-2-ones serve as protective groups for 1,2-amino alcohols and as chiral auxiliaries in stereoselective synthesis (Nogueira et al., 2015).
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by X-ray crystallography, revealing intricate details about their stereochemistry and conformation. For example, structural studies on similar compounds have shown that oxazolidinones can adopt various configurations, influencing their reactivity and interaction with other molecules (Bertolasi et al., 1990).
Chemical Reactions and Properties
Oxalamide derivatives participate in a range of chemical reactions, including N-arylation processes facilitated by catalysts at room temperature, demonstrating their versatility in organic synthesis (Bhunia et al., 2022). The reactivity of these compounds is significantly influenced by their structural features, such as the presence of oxazolidinone rings and sulfonamide groups.
Scientific Research Applications
Synthesis and Structural Characterization
- A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially applicable to the synthesis of derivatives like N1-(2,2-dimethoxyethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide. This method is high yielding and operationally simple, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Functionalized Amino Acid Derivatives and Anticancer Agents
- Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives for evaluating their in vitro cytotoxicity against human cancer cell lines. These compounds, related to the structure of N1-(2,2-dimethoxyethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, showed promising results in designing new anti-cancer agents (Kumar et al., 2009).
Copper-Catalyzed Coupling Reactions
- In a study by De et al. (2017), Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide was used as a catalyst system for Goldberg amidation, showing that similar compounds like N1-(2,2-dimethoxyethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide could have potential applications in catalysis and synthetic chemistry (De et al., 2017).
Synthesis and Evaluation of Anti-inflammatory Agents
- Nikalje et al. (2015) conducted a study on the synthesis of novel thiazolidin derivatives, which included structural elements similar to N1-(2,2-dimethoxyethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje et al., 2015).
Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones
- Bhunia et al. (2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide is an effective promoter for Cu-catalyzed N-arylation of oxazolidinones, indicating potential applications of N1-(2,2-dimethoxyethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in similar reactions (Bhunia et al., 2022).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-23-13(24-2)10-16-14(19)15(20)17-11-5-3-6-12(9-11)18-7-4-8-25(18,21)22/h3,5-6,9,13H,4,7-8,10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWFJLHESCRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)
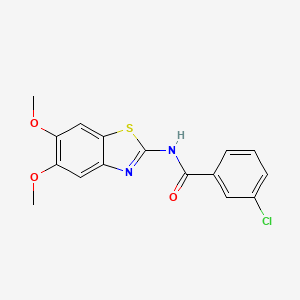
![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)
![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)
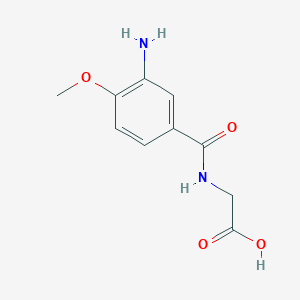
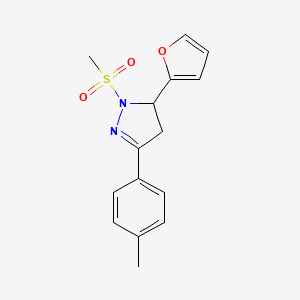
![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)
![3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid](/img/structure/B2492554.png)
![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)
